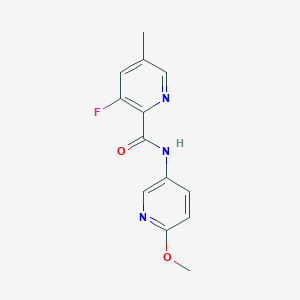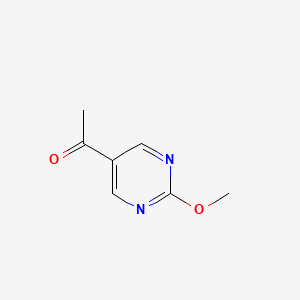![molecular formula C27H23Cl2N5O2S B2508434 N-[[4-(3,4-dichlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide CAS No. 391916-12-4](/img/structure/B2508434.png)
N-[[4-(3,4-dichlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that appears to be a derivative of sulfanilamide, a molecule known for its antibacterial properties. It incorporates several functional groups, including a triazole ring, a sulfanyl group, and a dichlorophenyl group, which may contribute to its biological activity.
Synthesis Analysis
The synthesis of related sulfanilamide-derived 1,2,3-triazole compounds typically involves a 1,3-dipolar cycloaddition reaction, which is a common method for constructing triazole rings . This reaction is efficient and can yield the desired products in excellent yields. The synthesis is confirmed by various spectroscopic methods such as MS, IR, and NMR, as well as elemental analyses .
Molecular Structure Analysis
The molecular structure of sulfanilamide derivatives can be characterized by techniques like IR, NMR, and UV-Vis spectra. Single crystal X-ray diffraction (XRD) is used to determine the crystal structures and to examine conformational and hydrogen bond network properties . These analyses reveal that even small changes in the molecular structure can lead to different crystal systems and hydrogen bonding networks, which can affect the biological activity of the compounds .
Chemical Reactions Analysis
The chemical reactivity of sulfanilamide derivatives is not directly discussed in the provided papers. However, the presence of functional groups such as the triazole ring and the sulfanyl group suggests that these compounds could participate in various chemical reactions. The triazole ring, in particular, is known for its ability to interact with biological targets, which could be relevant for the compound's antibacterial and antifungal activities .
Physical and Chemical Properties Analysis
Sulfanilamide derivatives have melting points between 195-227°C and initiate thermal decomposition between 259-271°C. The enthalpies of fusion for these compounds have been determined, indicating their thermal stability . These properties are important for the practical use of these compounds, as they must remain stable under physiological conditions to be effective as drugs. The antibacterial and antifungal screenings of these compounds show that the introduction of different substituents can significantly affect their biological activities .
Relevant Case Studies
The papers provided do not mention specific case studies related to the compound . However, they do report on the antibacterial and antifungal activities of similar sulfanilamide-derived compounds. For instance, certain derivatives have shown promising antibacterial potency against various bacterial strains, except for Candida albicans and Candida mycoderma . Another study found that the introduction of a benzene ring to the CO-NH group or SO2-NH moiety did not significantly enhance antibacterial activity, and none of the compounds exhibited antifungal activity . These findings suggest that the structural modifications of sulfanilamide derivatives can lead to varied biological activities, which is valuable information for the development of new antibacterial agents.
Aplicaciones Científicas De Investigación
Synthesis and Enzyme Inhibition : Bekircan, Ülker, and Menteşe (2015) synthesized novel heterocyclic compounds derived from a starting compound similar to the one . These compounds were screened for their lipase and α-glucosidase inhibition, with some showing significant anti-lipase and anti-α-glucosidase activities (Bekircan, Ülker, & Menteşe, 2015).
Biological Activity Studies : Bektaş, Demirbaş, Demirbas, and Karaoglu (2010) performed the synthesis of hybrid molecules containing a tryptamine moiety, starting from acid hydrazides similar to the compound . These new compounds were screened for their antimicrobial activities, with some showing effectiveness against test microorganisms (Bektaş, Demirbaş, Demirbas, & Karaoglu, 2010).
Labeling and Analysis for Receptor Antagonism : Hong, Hynes, Tian, Balasubramanian, and Bonacorsi (2015) synthesized a tritium labeled compound similar to the one , which is a potent C-C chemokine receptor 1 (CCR1) antagonist. The study focused on the labeling pattern and stereochemical configuration, highlighting its potential for receptor antagonism research (Hong, Hynes, Tian, Balasubramanian, & Bonacorsi, 2015).
Synthesis and Antimicrobial Activities : Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, and Demirbas (2007) explored the synthesis of 1,2,4-Triazole derivatives, structurally related to the compound of interest. These compounds were screened for antimicrobial activities, with some showing good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Pro-apoptotic Indapamide Derivatives : Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, and Küçükgüzel (2015) synthesized derivatives of indapamide, a compound structurally similar to the one , with a focus on their pro-apoptotic activities. They found that one compound showed significant growth inhibition on melanoma cell lines, indicating its potential as an anticancer agent (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).
Pharmacological Properties of Triazole and Thiadiazole Derivatives : Maliszewska-Guz, Wujec, Pitucha, Dobosz, Chodkowska, Jagiełło-wójtowicz, Mazur, and Kozioł (2005) investigated the synthesis of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, related to the compound , and their pharmacological properties. They focused on their effect on the central nervous system in mice (Maliszewska-Guz et al., 2005).
Synthesis and Antimicrobial Study of Fused Thiazolo[3,2-b]triazine, Triazolo[4,3-b]triazine, and 1,2,4-Triazinone Derivatives : El-Shehry, El‐Hag, and Ewies (2020) synthesized derivatives with structural similarities to the compound . They evaluated these compounds for their antimicrobial activity against bacterial and fungal strains, demonstrating the compound's potential in antimicrobial research (El-Shehry, El‐Hag, & Ewies, 2020).
Propiedades
IUPAC Name |
N-[[4-(3,4-dichlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23Cl2N5O2S/c1-17-5-4-7-19(13-17)26(36)30-15-24-31-32-27(34(24)20-9-10-21(28)22(29)14-20)37-16-25(35)33-12-11-18-6-2-3-8-23(18)33/h2-10,13-14H,11-12,15-16H2,1H3,(H,30,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNAEHVYAMDAHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C3=CC(=C(C=C3)Cl)Cl)SCC(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23Cl2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-isopropyl-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2508354.png)
![1-[2-Benzyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine](/img/structure/B2508356.png)

![5-Thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2508358.png)
![3-[1-(9-Methylpurin-6-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2508361.png)






![N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2508372.png)
